molecular formula C18H26N4O2 B6424858 8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108994-65-4

8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B6424858
CAS No.: 2108994-65-4
M. Wt: 330.4 g/mol
InChI Key: IHABDYNSSZWORV-UHFFFAOYSA-N
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Description

8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.

    Attachment of the pyridin-2-yloxy group: This can be done through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can be used to modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These could include:

    Receptors: The compound may bind to certain receptors, modulating their activity.

    Enzymes: It could act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure but differ in their functional groups.

    Piperazine derivatives: Compounds with similar piperazine moieties but different core structures.

    Pyridin-2-yloxy derivatives: Compounds featuring the pyridin-2-yloxy group attached to different scaffolds.

Uniqueness

8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic core with both piperazine and pyridin-2-yloxy functional groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-20-8-10-21(11-9-20)18(23)22-14-5-6-15(22)13-16(12-14)24-17-4-2-3-7-19-17/h2-4,7,14-16H,5-6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHABDYNSSZWORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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